An In-depth Technical Guide to 4-Fluoropyridine-3-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Fluoropyridine-3-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoropyridine-3-boronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorinated pyridine ring with a reactive boronic acid moiety, make it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of contemporary drug discovery. Detailed experimental protocols and graphical representations of synthetic and mechanistic pathways are included to facilitate its practical application in the laboratory.
Chemical Properties and Structure
4-Fluoropyridine-3-boronic acid is a solid organic compound at room temperature.[1] The presence of a fluorine atom on the pyridine ring significantly influences its electronic properties, enhancing its utility in various chemical transformations.
Structural Identifiers
The definitive structure of 4-Fluoropyridine-3-boronic acid can be represented by several standard chemical notations.
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SMILES (Simplified Molecular-Input Line-Entry System): OB(O)c1cncc(F)c1
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InChI (International Chemical Identifier): InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H[2]
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InChI Key: FJHZOURNTIVCIA-UHFFFAOYSA-N[2]
Physicochemical Data
A summary of the key quantitative properties of 4-Fluoropyridine-3-boronic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BFNO₂ | [2][3] |
| Molecular Weight | 140.91 g/mol | [1][4] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% | [2] |
| CAS Number | 870475-19-1 (representative) | N/A |
Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids, including 4-Fluoropyridine-3-boronic acid, is most commonly achieved through a halogen-metal exchange followed by borylation. This robust method allows for the regioselective introduction of the boronic acid group onto the pyridine ring.
General Synthesis Workflow
The general strategy involves the deprotonation of a halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.
Caption: General workflow for the synthesis of pyridine boronic acids.
Detailed Experimental Protocol: Synthesis of a Pyridine Boronic Acid
The following is a representative protocol for the synthesis of a pyridylboronic acid via lithium-halogen exchange, adapted from established procedures for similar compounds.[5] This method can be tailored for the synthesis of 4-Fluoropyridine-3-boronic acid starting from a suitable 3-halo-4-fluoropyridine precursor.
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Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with anhydrous toluene and tetrahydrofuran (THF) in a 4:1 ratio, followed by the addition of triisopropyl borate and the 3-halo-4-fluoropyridine starting material.[5]
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Lithiation: The reaction mixture is cooled to between -40 °C and -78 °C using a dry ice/acetone bath.[5][6] A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise via a syringe pump over approximately one hour, ensuring the internal temperature remains constant.[5] The reaction proceeds via a halogen-lithium exchange, which is significantly faster than the reaction between n-BuLi and the borate ester.[5]
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Borylation and Quench: The generated 3-lithio-4-fluoropyridine intermediate rapidly reacts in situ with the triisopropyl borate present in the mixture to form the corresponding boronate ester.[5] The reaction is stirred for an additional 30 minutes at the same low temperature.[5]
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Workup and Isolation: The reaction is quenched by the addition of aqueous hydrochloric acid (HCl) and allowed to warm to room temperature.[6] The pH of the aqueous layer is carefully adjusted to approximately 7.6-7.7 with aqueous sodium hydroxide (NaOH), which causes the precipitation of the crude boronic acid product.[5]
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Purification: The aqueous mixture is saturated with sodium chloride and extracted multiple times with an organic solvent like THF or ethyl acetate.[5] The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile.[5]
Reactivity and Key Applications
The primary utility of 4-Fluoropyridine-3-boronic acid in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[8]
The Suzuki-Miyaura Coupling Reaction
In a typical Suzuki-Miyaura reaction, an organoboronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[8] The reaction is highly valued in pharmaceutical development for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[7][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid.
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Reagent Preparation: In a reaction vessel, the aryl halide (1.0 eq.), 4-Fluoropyridine-3-boronic acid (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) are combined.[10]
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Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%), is added to the mixture.[11] The choice of catalyst and ligand can be critical and may require optimization.[10]
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Solvent and Degassing: A suitable solvent system (e.g., a mixture of dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[11]
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Reaction: The vessel is sealed and heated to a temperature typically ranging from 65 °C to 100 °C.[11] The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified, typically by column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorinated pyridine scaffolds is a widely used strategy in drug design. The fluorine atom can modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can influence its binding affinity to biological targets through favorable electrostatic interactions. Boronic acids themselves have gained significant attention as pharmacophores, with several boron-containing drugs, like the anticancer agent bortezomib, receiving regulatory approval.[12]
4-Fluoropyridine-3-boronic acid serves as a critical precursor for synthesizing 4-arylpyridines, a substructure found in numerous active pharmaceutical ingredients (APIs).[9] Its use in Suzuki-Miyaura coupling allows for the efficient and modular assembly of complex drug candidates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] The versatility and reactivity of this building block make it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.[13]
References
- 1. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluoropyridine-3-boronic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Fluoropyridine-4-boronic acid | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
